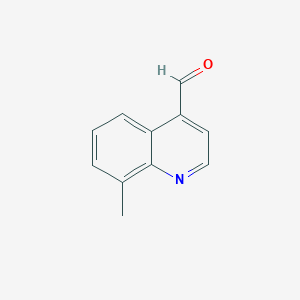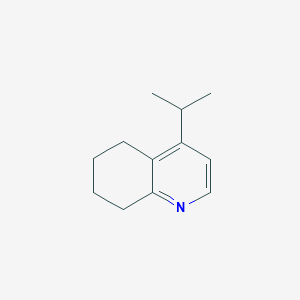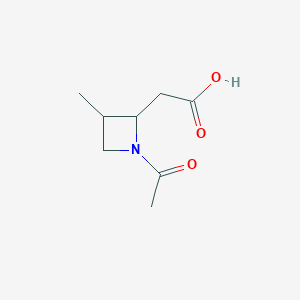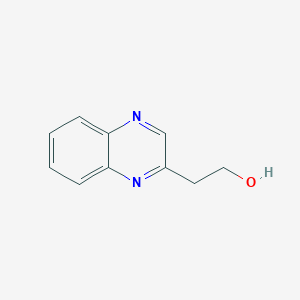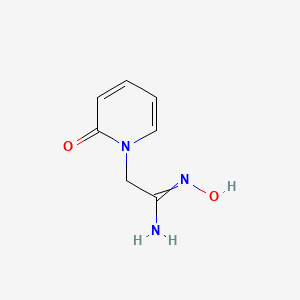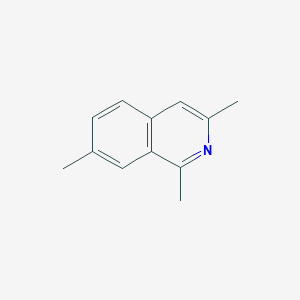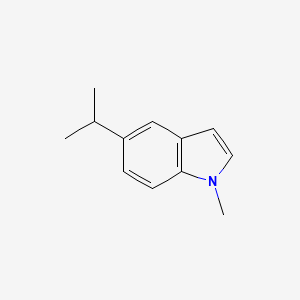![molecular formula C10H7N3 B11913673 2H-Imidazo[4,5-G]quinoline CAS No. 50511-45-0](/img/structure/B11913673.png)
2H-Imidazo[4,5-G]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Imidazo[4,5-G]quinoline is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazo[4,5-G]quinoline typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzonitrile with glyoxal in the presence of a base, followed by cyclization to form the imidazoquinoline core . Another approach involves the reaction of 2-aminobenzonitrile with aldehydes under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity. These methods would typically employ continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 2H-Imidazo[4,5-G]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4,9-dione derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline-4,9-dione derivatives.
Reduction: Dihydroimidazoquinoline derivatives.
Substitution: Various substituted imidazoquinoline derivatives.
Scientific Research Applications
2H-Imidazo[4,5-G]quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Imidazo[4,5-G]quinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2H-Imidazo[4,5-G]quinoline can be compared with other similar compounds such as imidazo[1,5-a]quinoxalines and imidazo[4,5-b]pyridines:
Imidazo[1,5-a]quinoxalines: These compounds also exhibit significant biological activities, including anticancer and antimicrobial properties.
Imidazo[4,5-b]pyridines: Known for their diverse biological activities, including analgesic, anti-inflammatory, and antiviral properties.
Uniqueness: this compound stands out due to its unique fused ring system, which imparts distinct electronic and steric properties, making it a versatile scaffold for drug design and material science .
Properties
CAS No. |
50511-45-0 |
|---|---|
Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2H-imidazo[4,5-g]quinoline |
InChI |
InChI=1S/C10H7N3/c1-2-7-4-9-10(13-6-12-9)5-8(7)11-3-1/h1-5H,6H2 |
InChI Key |
KLIKLSQJEIMBRW-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=C3C=CC=NC3=CC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11913606.png)

![2H-Cyclopenta[G]quinoxaline](/img/structure/B11913614.png)
